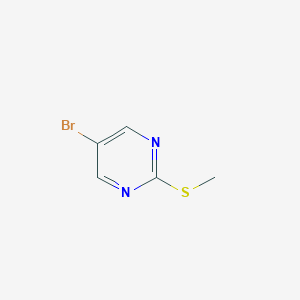

5-Bromo-2-(methylthio)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLSPLBDSJLPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406231 | |

| Record name | 5-Bromo-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14001-67-3 | |

| Record name | 5-Bromo-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(methylthio)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(methylthio)pyrimidine: A Keystone Building Block in Modern Medicinal Chemistry

This guide provides an in-depth technical overview of 5-Bromo-2-(methylthio)pyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical identity, synthesis, reactivity, and its pivotal role as a versatile building block in the creation of complex, biologically active molecules. This document is designed to offer not just procedural knowledge but also the scientific rationale behind the application of this important synthetic intermediate.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are fundamental components of nucleic acids and a privileged scaffold in medicinal chemistry.[1] Its structure is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and a methylthio group at the 2-position.

Chemical Structure and CAS Number

-

IUPAC Name: this compound

-

CAS Number: 14001-67-3

-

Molecular Formula: C₅H₅BrN₂S

-

Molecular Weight: 205.08 g/mol

-

SMILES: CSc1ncc(Br)cn1

-

InChI Key: WFLSPLBDSJLPFW-UHFFFAOYSA-N

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are critical for designing reaction conditions, purification strategies, and for understanding its potential behavior in biological systems.

| Property | Value | Source(s) |

| Physical Form | Solid, crystalline powder or flakes | [2] |

| Color | White to off-white | [2] |

| Melting Point | 63-68 °C | [2] |

| Boiling Point | 281.2 ± 13.0 °C (Predicted) | [2] |

| Density | 1.72 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | -0.56 ± 0.22 (Predicted) | [2] |

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a more readily available dihalogenated pyrimidine. A detailed, field-proven protocol is provided below.

Experimental Protocol: Synthesis from 5-Bromo-2-chloropyrimidine

This protocol describes the synthesis via a nucleophilic substitution reaction where the chlorine atom at the 2-position of 5-bromo-2-chloropyrimidine is displaced by the methylthiolate anion.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF), slowly add methyl mercaptan (1.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Expert Insight: DMF is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the cationic species and accelerates the rate of this SNAr reaction.

-

-

Reaction Execution: Heat the reaction mixture to 50 °C and maintain this temperature with continuous stirring for 3 hours.

-

Expert Insight: The moderate heating provides sufficient energy to overcome the activation barrier for the nucleophilic attack without promoting significant side reactions or decomposition.

-

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 5% ethyl acetate in hexane). The disappearance of the starting material spot indicates the completion of the reaction.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the addition of water. Extract the product into an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane as the eluent.

-

Yield: This protocol typically yields the pure product as a white solid in approximately 75% yield.

-

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its substituents. The bromine atom at the 5-position is an excellent handle for transition metal-catalyzed cross-coupling reactions, while the methylthio group can be oxidized to a sulfoxide or sulfone, modulating the electronic properties of the pyrimidine ring.

The Power of the 5-Bromo Substituent: A Gateway to Complexity

The carbon-bromine bond at the C5 position is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[3][4]

The Suzuki-Miyaura Coupling Reaction:

This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, allowing for the coupling of the 5-bromopyrimidine core with a wide range of aryl or heteroaryl boronic acids or their esters.[5] This versatility enables the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Generalized Suzuki-Miyaura coupling reaction.

Causality in Catalyst and Condition Selection:

-

Palladium Catalyst: A range of palladium catalysts can be employed, often with phosphine ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). The choice of ligand is crucial as it influences the stability and reactivity of the catalytic species. Bulky, electron-rich ligands often promote the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[4]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the activation of the organoboron species, facilitating the transmetalation step.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Application in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] Small molecule inhibitors that target the ATP-binding site of kinases are a major class of modern therapeutics.

This compound is an attractive starting material for the synthesis of kinase inhibitors because the 5-aryl substituted pyrimidines, readily accessible via Suzuki coupling, can effectively mimic the purine core of ATP and form key interactions within the kinase active site. The methylthio group can be retained or modified to fine-tune the potency, selectivity, and pharmacokinetic properties of the final compound. While specific, publicly documented examples of its direct use in the synthesis of major kinase inhibitors are not prominent, the synthetic strategies it enables are widely applicable in the field.[7]

Spectroscopic and Analytical Characterization

Unequivocal structural confirmation is paramount in chemical synthesis. The following section details the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple. The two pyrimidine protons will appear as a singlet in the aromatic region (typically δ 8.0-9.0 ppm). The methyl protons of the methylthio group will appear as a sharp singlet in the upfield region (typically δ 2.5-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted pyrimidine ring and a methylthio group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 205 and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, as well as C=N and C=C stretching vibrations of the pyrimidine ring.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classifications: Acute toxicity (Oral, Category 4), Skin Corrosion/Irritation, and Serious Eye Damage/Eye Irritation.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly the amenability of the 5-bromo substituent to cross-coupling reactions, provides a reliable and efficient entry point to a vast chemical space of substituted pyrimidines. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the design and creation of novel, biologically active compounds.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]

-

PubMed. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Image attached to a publication]. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-2-methylthiopyrimidine. Retrieved from [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14782-14830. [Link]

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]

-

Wiley Online Library. (n.d.). This compound-4-carboxylic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, December 28). 11: Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

5-Bromo-2-(methylthio)pyrimidine molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-2-(methylthio)pyrimidine for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond basic data to provide actionable insights into its application, synthesis, and chemical behavior, grounded in established scientific principles and experimental evidence.

Core Molecular and Physical Characteristics

This compound is a halogenated pyrimidine derivative that has garnered significant interest as a versatile building block in medicinal and agricultural chemistry. Its utility stems from the unique arrangement of a pyrimidine core functionalized with a bromine atom and a methylthio group, offering multiple reactive sites for molecular elaboration.

Molecular Identity and Properties

A precise understanding of the fundamental properties of a chemical reagent is the bedrock of its effective application in synthesis. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅BrN₂S | [1][2][3][4] |

| Molecular Weight | 205.08 g/mol | [1][2][4][5] |

| CAS Number | 14001-67-3 | [1][2][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 5-bromo-2-(methylmercapto)pyrimidine, 5-bromo-2-methylsulfanylpyrimidine | [2][4][5] |

| Appearance | White to off-white crystalline powder or flakes | [3] |

| Melting Point | 63-68 °C | [1][3] |

| Boiling Point | 281.2 ± 13.0 °C (Predicted) | [3] |

| Solubility | Insoluble in water, soluble in organic solvents like DMF | [6][7] |

Strategic Importance in Synthesis

The strategic value of this compound in synthetic chemistry is anchored to the distinct reactivity of its functional groups. The pyrimidine ring itself is a common scaffold in a multitude of biologically active compounds. The bromine atom at the C5 position is a prime handle for transition-metal-catalyzed cross-coupling reactions, while the methylthio group at the C2 position can be a leaving group itself or be oxidized to sulfoxide and sulfone to modulate electronic properties and reactivity.

Application in Pharmaceutical and Agrochemical Development

This molecule serves as a critical intermediate in the synthesis of a wide array of compounds with potential therapeutic or agricultural applications.[8][9] Its structural motifs are found in molecules targeting various diseases. For instance, pyrimidine derivatives are integral to many antiviral and anticancer agents.[9] In the agrochemical sector, this scaffold is used to develop novel herbicides and fungicides.[8][9]

The workflow for utilizing this building block in a drug discovery program typically follows a structured path, from initial design to the synthesis of target molecules.

Caption: Workflow for utilizing this compound in drug discovery.

Synthesis and Reactivity

A robust understanding of how to prepare and chemically manipulate this reagent is crucial for its successful application.

Synthetic Protocol: Preparation from 5-Bromo-2-chloropyrimidine

A common laboratory-scale synthesis involves the nucleophilic substitution of a chlorine atom with a methylthio group.

Reaction:

5-Bromo-2-chloropyrimidine + Sodium thiomethoxide → this compound + Sodium chloride

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of 5-bromo-2-chloropyrimidine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Execution: The reaction mixture is then gently heated to 50 °C and stirred for 2-4 hours.[7] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.

-

Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Key Chemical Transformations

The synthetic utility of this compound lies in its capacity to undergo a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Caption: Key reaction pathways for this compound.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive solid that is harmful if swallowed and causes severe skin burns and eye damage.[1][3][10]

-

Hazard Codes: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[1]

-

Precautionary Codes: P260, P280, P301 + P312, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338.[1]

-

Required PPE: Eyeshields, faceshield, gloves, and a Type P3 (EN 143) respirator cartridge are recommended.[1]

First Aid Measures

-

In case of skin contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[6]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] It should be stored under an inert atmosphere at room temperature.[3][5][12]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined reactivity profile. Its strategic importance in the synthesis of complex molecules for the pharmaceutical and agrochemical industries is undeniable. A thorough understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in research and development.

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. labsolu.ca [labsolu.ca]

- 3. chembk.com [chembk.com]

- 4. Buy this compound | 14001-67-3 [smolecule.com]

- 5. This compound - CAS:14001-67-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound | 14001-67-3 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. 14001-67-3|5-Bromo-2-methylthiopyrimidine|BLD Pharm [bldpharm.com]

5-Bromo-2-(methylthio)pyrimidine solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-2-(methylthio)pyrimidine for Pharmaceutical Research and Development

Introduction to this compound

This compound (CAS No. 14001-67-3) is a halogenated pyrimidine derivative that serves as a versatile and crucial building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyrimidine core functionalized with a bromine atom at the 5-position and a methylthio group at the 2-position, offers multiple reactive sites for molecular elaboration. This unique combination allows for the strategic introduction of diverse functionalities, making it an important intermediate in the synthesis of complex, biologically active molecules, including potential antimicrobial and enzyme-inhibiting agents.[2]

As with any advanced intermediate, a thorough understanding of its physicochemical properties is paramount for its effective use in drug discovery and development. This guide provides a detailed examination of the solubility and stability of this compound, offering field-proven insights and experimental protocols to aid researchers in its handling, formulation, and reaction optimization.

Core Physicochemical Properties

A precise understanding of the fundamental properties of a compound is the foundation of its application in research and development. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 14001-67-3 | [1][3] |

| Molecular Formula | C₅H₅BrN₂S | |

| Molecular Weight | 205.08 g/mol | |

| Appearance | White crystalline powder or flakes | [3] |

| Melting Point | 63-68 °C | |

| Predicted logP | 1.93 - 1.96 | [4][5] |

| Storage Conditions | 4°C, stored under an inert atmosphere (e.g., nitrogen) | [5] |

Solubility Profile

The solubility of a compound dictates its utility in various experimental settings, from reaction media selection to its viability in biological assays. The solubility of this compound is governed by its moderately lipophilic nature.

Theoretical Assessment and Qualitative Observations

The octanol-water partition coefficient (logP) is a critical predictor of solubility. With a predicted logP value of approximately 1.96, this compound is classified as a lipophilic compound, suggesting it will exhibit poor solubility in aqueous media and favorable solubility in organic solvents.[4][5]

This theoretical assessment is strongly supported by qualitative observations from documented synthesis and purification procedures. The compound is often synthesized in polar aprotic solvents like dimethylformamide (DMF) and can be effectively extracted from aqueous solutions using ethyl acetate.[3] Furthermore, its purification is commonly achieved via column chromatography with eluents such as ethyl acetate/hexane mixtures, confirming its solubility in these common organic solvents.[3]

Quantitative Solubility Data

Quantitative solubility data for this compound in common laboratory solvents is not extensively reported in publicly available literature. A Safety Data Sheet for the compound explicitly states "Water solubility: No data available".[4] This data gap necessitates experimental determination by the end-user to ensure accurate concentration preparation for assays and experiments.

| Solvent | Type | Expected Solubility | Quantitative Data |

| Water / PBS (pH 7.4) | Aqueous | Poor | Not Available |

| Methanol / Ethanol | Polar Protic | Limited to Moderate | Not Available |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | Not Available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | Not Available |

| Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble | Not Available |

| Dichloromethane (DCM) | Non-polar | Soluble | Not Available |

| Ethyl Acetate (EtOAc) | Moderately Polar | Soluble | Not Available |

Causality of Solvent Selection for Screening

When developing analytical methods or screening assays, the choice of solvent is critical.

-

DMSO and DMF are powerful polar aprotic solvents capable of disrupting the crystal lattice energy of solid compounds, making them the primary choice for creating high-concentration stock solutions.

-

Acetonitrile and Methanol are frequently used as components of mobile phases in reversed-phase HPLC and are good solvents for preparing working solutions from a DMSO stock. Their miscibility with water allows for a wide range of solvent gradients.

-

Phosphate-Buffered Saline (PBS) at pH 7.4 is essential for determining aqueous solubility relevant to physiological conditions. The poor solubility in this medium is a critical parameter for predicting bioavailability and designing appropriate formulation strategies.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It measures the concentration of a saturated solution after a prolonged incubation period, ensuring thermodynamic equilibrium is reached.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., PBS pH 7.4, Methanol) in a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For robust separation, centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes).

-

Sampling: Carefully collect a precise aliquot from the supernatant, ensuring no solid particles are disturbed.

-

Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector, against a calibration curve prepared from a known stock solution.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

Understanding the chemical stability of this compound is essential for defining appropriate storage conditions, anticipating degradation products, and establishing a valid shelf-life.

Recommended Handling and Storage

To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (4°C is recommended).[5] The compound is noted to be sensitive to moisture, and contact with strong oxidizing agents should be strictly avoided.[4] These precautions are necessary to prevent hydrolysis and oxidation of the functional groups.

Chemical Stability and Potential Degradation Pathways

The structure of this compound contains two primary sites susceptible to chemical degradation:

-

Oxidation of the Methylthio Group: The sulfur atom in the methylthio (-SCH₃) group is susceptible to oxidation. In the presence of oxidizing agents or under prolonged exposure to atmospheric oxygen, it can be converted first to a methylsulfinyl (-SOCH₃) group and subsequently to a methylsulfonyl (-SO₂CH₃) group.[6] This transformation significantly alters the electronic properties and steric profile of the molecule, which can impact its reactivity and biological activity. Studies on other pyrimidine thio-derivatives have shown their participation in processes involving oxidative stress.[7]

-

Hydrolysis of the Pyrimidine Ring: While generally stable, the pyrimidine ring can undergo hydrolytic cleavage under harsh acidic or basic conditions, particularly at elevated temperatures. Common pyrimidine catabolic pathways in biological systems involve ring opening, often between the N3 and C4 positions, after initial reduction or oxidation of the ring.[8] While these enzymatic pathways are not directly applicable to abiotic chemical stability, they highlight the inherent reactivity of the pyrimidine core.

Photostability

Experimental Protocol: Comprehensive Stability Assessment

A robust stability study involves both forced degradation (stress testing) and long-term stability evaluation under ICH-prescribed conditions.

Forced Degradation Study: The goal of this study is to identify potential degradation products and establish a stability-indicating analytical method.

-

Conditions: Expose solutions of the compound (e.g., in acetonitrile/water) to a range of stress conditions:

-

Acidic: 0.1 M HCl at 60 °C

-

Basic: 0.1 M NaOH at 60 °C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 60 °C (in solution and as solid)

-

Photolytic: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]

-

-

Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), analyze the samples by a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

Caption: Logical Flow for a Comprehensive Stability Assessment.

Analytical Methodologies for Quantification

A validated, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[11]

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable for a compound with this polarity.

-

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid for better peak shape) and an organic solvent like acetonitrile or methanol is effective.

-

Detection: The pyrimidine ring contains a strong chromophore, making UV detection (e.g., at 254 nm) highly sensitive.

-

Validation: The method must be validated to be "stability-indicating," meaning it can resolve the main compound peak from all potential degradation products and impurities. This is confirmed during the forced degradation study.

Conclusion for the Researcher

This compound is a valuable synthetic intermediate whose utility is enhanced by a clear understanding of its physicochemical properties. Key takeaways for scientists and drug development professionals are:

-

Solubility: The compound is poorly soluble in water but readily soluble in polar aprotic solvents like DMSO and DMF. Quantitative solubility in aqueous and organic media should be determined experimentally using a robust method like the shake-flask protocol.

-

Stability: The primary stability concerns are sensitivity to moisture and oxidation of the methylthio group. To ensure its integrity, the compound must be stored under an inert atmosphere at refrigerated conditions and protected from strong oxidizing agents.

-

Recommendations: Always perform forced degradation studies early in development to understand potential liabilities and to develop a stability-indicating analytical method. This proactive approach will prevent complications in later-stage development, ensuring the quality and reliability of experimental results.

References

-

Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2021). Molecules. [Link]

-

Revue Roumaine de Chimie (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

-

Zeszyty Naukowe (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. [Link]

-

ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Parameter Generation & Control (2023). Stability Testing for Pharmaceuticals & More. Retrieved January 9, 2026, from [Link]

-

Journal of Applied Pharmaceutical Science (2012). Stability Testing of Pharmaceutical Products. [Link]

-

WHO (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

-

ICH (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Journal of Bacteriology (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. [Link]

-

EMA (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved January 9, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 14001-67-3 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 5-Bromo-2-(methylthio)pyrimidine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-2-(methylthio)pyrimidine, a key heterocyclic building block in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule.

Introduction to this compound

This compound is a substituted pyrimidine with the chemical formula C₅H₅BrN₂S and a molecular weight of 205.08 g/mol .[1] Its structure, featuring a bromine atom at the 5-position and a methylthio group at the 2-position, makes it a versatile intermediate for the synthesis of more complex molecules through various cross-coupling and substitution reactions. A comprehensive understanding of its spectroscopic signature is crucial for reaction monitoring, quality control, and the unambiguous identification of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be simple, exhibiting two distinct signals.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | Singlet | 2H | H-4, H-6 |

| ~2.6 | Singlet | 3H | -SCH₃ |

Interpretation and Rationale:

-

Aromatic Protons (H-4, H-6): The two protons on the pyrimidine ring are chemically equivalent due to the molecule's symmetry. The strong electron-withdrawing effects of the two nitrogen atoms and the bromine atom deshield these protons, shifting their resonance to a downfield region, predicted to be around 8.6 ppm. The absence of adjacent protons results in a singlet multiplicity.

-

Methyl Protons (-SCH₃): The three protons of the methyl group attached to the sulfur atom are in a relatively shielded environment and are expected to appear as a sharp singlet at approximately 2.6 ppm.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C-2 (-S-C=N) |

| ~159 | C-4, C-6 |

| ~115 | C-5 (-Br) |

| ~14 | -SCH₃ |

Interpretation and Rationale:

-

C-2 Carbon: This carbon, bonded to the sulfur and two nitrogen atoms, is significantly deshielded and is predicted to have the highest chemical shift, around 172 ppm.

-

C-4 and C-6 Carbons: These equivalent carbons are adjacent to nitrogen atoms and are also deshielded, with an expected resonance around 159 ppm.

-

C-5 Carbon: The carbon atom bearing the bromine atom is expected to resonate at a higher field compared to the other ring carbons, around 115 ppm, due to the "heavy atom effect" of bromine.

-

Methyl Carbon (-SCH₃): The methyl carbon is in a shielded environment and will appear at the most upfield region, around 14 ppm.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-30 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Causality Behind Experimental Choices:

-

Choice of Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, DMSO-d₆ can be used.

-

Shimming: This step is critical for obtaining sharp, well-resolved peaks by ensuring a homogeneous magnetic field across the sample.

-

Proton Decoupling in ¹³C NMR: This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom, which aids in interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) |

| ~2950-2850 | Weak | C-H stretch (aliphatic, -SCH₃) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching vibrations (pyrimidine ring) |

| ~1200-1000 | Medium | C-N stretching vibrations |

| ~700-600 | Medium-Strong | C-S stretch |

| ~600-500 | Medium | C-Br stretch |

Interpretation and Rationale:

-

C-H Stretching: The weak to medium bands above 3000 cm⁻¹ are characteristic of C-H stretching in the pyrimidine ring. The aliphatic C-H stretching of the methylthio group will appear at a slightly lower frequency.

-

Ring Vibrations: The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyrimidine ring, often referred to as the "fingerprint region" for aromatic heterocycles.

-

C-S and C-Br Stretching: The presence of the carbon-sulfur and carbon-bromine bonds will give rise to absorptions in the lower frequency region of the spectrum.

Experimental Protocol for IR Data Acquisition

Objective: To obtain the IR spectrum of this compound.

Materials:

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR Spectrometer with a sample holder

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of KBr to a fine powder using the agate mortar and pestle.

-

Add a small amount of the sample to the KBr powder (ratio of approximately 1:100 sample to KBr).

-

Mix thoroughly by grinding until a homogenous mixture is obtained.

-

Transfer the mixture to the pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Causality Behind Experimental Choices:

-

KBr Pellet Technique: This is a common method for analyzing solid samples. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

-

Background Spectrum: Acquiring a background spectrum is essential to subtract the absorbance of atmospheric water and carbon dioxide, ensuring that the resulting spectrum is solely from the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Mass Spectrum Data

| m/z | Relative Intensity | Assignment |

| 205/207 | High | [M]⁺ and [M+2]⁺ (Molecular ion peak) |

| 190/192 | Medium | [M - CH₃]⁺ |

| 126 | Medium | [M - Br]⁺ |

| 79/81 | High | [Br]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: A prominent molecular ion peak is expected. Due to the presence of bromine, there will be two peaks of nearly equal intensity, one for the isotope ⁷⁹Br (at m/z 205) and one for ⁸¹Br (at m/z 207). A search result indicated an [M+1] peak at 205.1, which is consistent with the molecular weight.[2]

-

Fragmentation Pattern:

-

Loss of a methyl radical (-CH₃) from the molecular ion would result in a fragment at m/z 190/192.

-

Cleavage of the C-Br bond would lead to a fragment at m/z 126.

-

The bromine cation itself would be observed at m/z 79/81.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound sample

-

A suitable solvent (e.g., methanol, acetonitrile)

-

Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in the chosen solvent.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer's ionization source.

-

Set the instrument parameters (e.g., ionization mode, mass range, collision energy for fragmentation if desired).

-

Acquire the mass spectrum.

-

Causality Behind Experimental Choices:

-

Ionization Technique: ESI is a soft ionization technique that is well-suited for polar molecules and often results in a prominent molecular ion peak, which is crucial for determining the molecular weight.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

Caption: Predicted ¹H NMR spectrum and assignments for this compound.

References

Sources

The Ascendant Role of 5-Bromo-2-(methylthio)pyrimidine Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant therapeutics.[1] Within this privileged class of heterocycles, 5-Bromo-2-(methylthio)pyrimidine derivatives have emerged as a particularly promising chemotype, demonstrating a diverse range of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these compounds, with a primary focus on their anticancer and antimicrobial potential. By synthesizing current research, this document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile molecular framework.

Introduction: The Chemical Versatility of the this compound Core

The this compound core is a synthetically tractable and highly adaptable scaffold. The bromine atom at the 5-position serves as a valuable handle for a variety of synthetic transformations, including cross-coupling reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships.[2] The methylthio group at the 2-position can also be readily modified, for instance, through oxidation to the corresponding sulfone or sulfoxide, or displacement with nucleophiles, further expanding the chemical space accessible from this starting point.[3] This inherent chemical versatility has made this compound derivatives a focal point in the quest for novel bioactive molecules.

Anticancer Activity: Targeting Aberrant Cell Signaling

A significant body of research has highlighted the potential of this compound derivatives as potent anticancer agents.[3] Their primary mechanism of action in this context appears to be the targeted inhibition of key proteins involved in cancer cell proliferation and survival, most notably the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[4] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division and tumor growth.[5] Notably, the L858R point mutation in combination with the T790M "gatekeeper" mutation confers resistance to first-generation EGFR inhibitors.[1]

Derivatives of 5-(methylthio)pyrimidine have been identified as potent and selective inhibitors of the drug-resistant EGFR(L858R/T790M) mutant.[1] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation. This, in turn, blocks the downstream activation of pro-survival signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4][6] The net effect is the induction of cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

Figure 1: Simplified EGFR signaling pathway and its inhibition.

Quantitative Anticancer Data

The in vitro anticancer potency of this compound derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The following table summarizes representative data for this class of compounds.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-(methylthio)pyrimidine Derivatives | H1975 (EGFR L858R/T790M) | Subnanomolar range | [1] |

| 5-Bromo-pyrimidine Derivatives | HeLa (Cervical) | Data not specified | [2] |

| 5-Bromo-pyrimidine Derivatives | A549 (Lung) | Data not specified | [2] |

| 5-Bromo-pyrimidine Derivatives | MCF-7 (Breast) | Data not specified | [2] |

Structure-Activity Relationship (SAR) for Anticancer Activity

While a comprehensive SAR study specifically for this compound derivatives as EGFR inhibitors is not extensively documented in a single source, analysis of related pyrimidine-based kinase inhibitors allows for the extrapolation of key structural insights.[2][7]

-

Substitutions at the 4-position: The 4-position of the pyrimidine ring is often a key point for modification to enhance binding to the ATP pocket of kinases. The introduction of various substituted anilines at this position can significantly impact potency and selectivity.

-

Role of the 5-Bromo Group: The bromine atom at the 5-position can contribute to binding through halogen bonding and also serves as a synthetic handle for introducing further diversity.

-

Modifications of the 2-(methylthio) Group: While less explored, modifications to the methylthio group could influence solubility and metabolic stability.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

Cancer cell lines (e.g., H1975, A549, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

This compound derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

-

After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[8]

Antimicrobial Activity: A Novel Approach to Combating Bacterial Infections

In addition to their anticancer properties, this compound derivatives have demonstrated promising activity against a range of bacterial pathogens.[3] Their mechanism of action in this context is distinct from that of many conventional antibiotics, making them attractive candidates for overcoming drug resistance.

Mechanism of Action: Inhibition of Bacterial Cell Division

A key target for the antimicrobial action of thiophenyl-pyrimidine derivatives is the filamentous temperature-sensitive protein Z (FtsZ).[9] FtsZ is a bacterial homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring at the mid-cell, which acts as a scaffold for the recruitment of other cell division proteins and constricts to divide the cell.[10]

Thiophenyl-pyrimidine derivatives have been shown to inhibit the polymerization and GTPase activity of FtsZ.[9][11] By disrupting the normal dynamics of FtsZ, these compounds prevent the formation of the Z-ring, leading to the inhibition of cell division and ultimately bacterial cell death. This mechanism is particularly appealing as FtsZ is a highly conserved protein across a broad range of bacteria and has a low sequence homology to its eukaryotic counterpart, tubulin, suggesting the potential for selective toxicity.[3]

Figure 2: Mechanism of FtsZ inhibition and bactericidal effect.

Quantitative Antimicrobial Data

The in vitro antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiophenyl-pyrimidine derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity reported | [9] |

| Thiophenyl-pyrimidine derivative | Vancomycin-resistant Enterococcus (VRE) | Potent activity reported | [9] |

| Chloropyrazine-tethered pyrimidine derivatives | Staphylococcus aureus | 45.37 µM | [12] |

| Chloropyrazine-tethered pyrimidine derivatives | Aspergillus niger | 97.34 µM | [12] |

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The SAR for pyrimidine-based FtsZ inhibitors suggests that:

-

Hydrophobicity: The overall hydrophobicity of the molecule can play a significant role in its ability to penetrate the bacterial cell wall and interact with FtsZ.

-

Substituents on the Pyrimidine Ring: Modifications at various positions of the pyrimidine ring can influence both the potency and spectrum of activity. For instance, the introduction of different amine fragments at the 4-position of 2,4-disubstituted-6-thiophenyl-pyrimidines has been explored to optimize activity.[3]

-

The Thiophenyl Moiety: The thiophenyl group appears to be important for the interaction with FtsZ. Variations in the substitution pattern on this ring can modulate the inhibitory activity.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile swabs

-

Sterile cork borer or pipette tip

-

This compound derivatives dissolved in DMSO

-

Positive control (e.g., a known antibiotic)

-

Negative control (DMSO)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.

-

Well Creation: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.

-

Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control to separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[11]

Synthesis of this compound

A common and efficient method for the synthesis of the this compound core involves the nucleophilic substitution of a suitable precursor.

Figure 3: General synthetic workflow for this compound.

Detailed Protocol:

-

To a stirred solution of 5-bromo-2-chloropyrimidine (1.0 eq) in dimethylformamide (DMF), slowly add methyl mercaptan (1.0 eq) at room temperature.

-

Heat the reaction mixture to 50°C and stir for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a white solid.

Conclusion and Future Directions

This compound derivatives represent a highly promising and versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy as inhibitors of both cancer-related kinases like EGFR and essential bacterial proteins such as FtsZ underscores their broad therapeutic potential. The synthetic accessibility of this core structure allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

-

Comprehensive SAR Studies: Systematic exploration of substitutions at all positions of the pyrimidine ring is needed to build a more complete understanding of the structure-activity relationships for both anticancer and antimicrobial activities.

-

Mechanism of Action Elucidation: Further studies are required to fully delineate the downstream effects of EGFR inhibition and to investigate potential off-target effects. For antimicrobial applications, exploring the activity against a wider range of bacterial pathogens and investigating the potential for combination therapies are important next steps.

-

In Vivo Efficacy and Pharmacokinetics: Promising lead compounds should be advanced into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

The continued investigation of this compound derivatives holds significant promise for the discovery of next-generation anticancer and antimicrobial agents that can address the pressing challenges of drug resistance and the need for more effective and targeted therapies.

References

-

Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. (2016). PubMed. [Link]

-

DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (n.d.). IJPPS. [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2019). PMC. [Link]

-

Structure-activity relationship for antiproliferative activity. (n.d.). ResearchGate. [Link]

-

Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. [Link]

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). YouTube. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). NIH. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC. [Link]

-

Synthesis, Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][9]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. [Link]

-

Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. (n.d.). MDPI. [Link]

-

Design and synthesis of fascaplysin derivatives as inhibitors of FtsZ with potent antibacterial activity and mechanistic study. (2023). PubMed. [Link]

-

Antimicrobial activity (MIC values in mg/mL) of compounds. (n.d.). ResearchGate. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). NIH. [Link]

-

IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. (n.d.). ResearchGate. [Link]

-

Graphical representation for IC50 of EGFR assay in µM of compounds 5a, 5b, 5d–g and 5k. (n.d.). ResearchGate. [Link]

-

What are FtsZ inhibitors and how do they work?. (2024). Drug Discovery Pro. [Link]

-

Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. (2021). MDPI. [Link]

-

FtsZ inhibitors as a new genera of antibacterial agents. (2025). ResearchGate. [Link]

-

FDA-approved and reported EGFR inhibitors with their essential pharmacophoric features.. (n.d.). ResearchGate. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). NIH. [Link]

-

A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. (2025). PubMed Central. [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). PMC. [Link]

-

EGFR downstream signalling cascade activates transduction pathways such.... (n.d.). ResearchGate. [Link]

-

Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Basic Methods of Cell Cycle Analysis [mdpi.com]

- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-2-(methylthio)pyrimidine Analogs

Abstract

The 5-bromo-2-(methylthio)pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of potent and selective therapeutic agents. Its unique electronic and structural properties, conferred by the bromine and methylthio substituents, allow for diverse chemical modifications, making it an ideal starting point for generating libraries of bioactive compounds. This technical guide provides an in-depth exploration of the key therapeutic targets modulated by analogs of this compound. We will delve into the established and emerging protein targets, with a primary focus on protein kinases, dihydrofolate reductase, and components of critical oncogenic signaling pathways. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols for the identification and validation of these therapeutic targets, thereby empowering the rational design of next-generation therapeutics derived from this promising chemical scaffold.

Introduction: The this compound Scaffold as a Cornerstone for Drug Discovery

Pyrimidine-based compounds are of immense interest in medicinal chemistry due to their prevalence in biologically active molecules, including nucleobases.[1] The this compound core, in particular, offers a unique combination of features that make it an attractive starting point for drug discovery. The bromine atom at the 5-position provides a handle for various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents to probe structure-activity relationships (SAR).[2] The methylthio group at the 2-position can also be readily displaced or modified, further expanding the chemical space accessible from this scaffold.[2]

Collectively, these characteristics have led to the exploration of this compound analogs across a spectrum of therapeutic areas, most notably in oncology. This guide will focus on the primary molecular targets that have been identified for this class of compounds.

Key Therapeutic Target Classes

Extensive research has demonstrated that this compound analogs exert their biological effects primarily through the modulation of specific protein targets. The most prominent of these are protein kinases, dihydrofolate reductase (DHFR), and key proteins within the Wnt signaling pathway.

Protein Kinase Inhibition: A Dominant Therapeutic Strategy

The human kinome comprises over 500 protein kinases that play pivotal roles in cellular signal transduction.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[4] Analogs of this compound have been extensively developed as potent kinase inhibitors.

CDKs are a family of serine/threonine kinases that control the progression of the cell cycle.[4] Their aberrant activation is a common feature in cancer, leading to uncontrolled cell proliferation. CDK2, in complex with cyclin E or cyclin A, is crucial for the G1/S phase transition and DNA replication.[5] Consequently, inhibitors of CDK2 are of significant interest as anticancer agents.

The pyrimidine core of this compound analogs serves as an excellent scaffold for designing ATP-competitive inhibitors of CDK2.[5] These compounds occupy the ATP-binding pocket of the enzyme, preventing the phosphorylation of its substrates and thereby inducing cell cycle arrest.[5]

Table 1: Structure-Activity Relationship of Pyrimidine Analogs as CDK2 Inhibitors

| Compound ID | R1-Substituent (at C4) | R2-Substituent (at C2-thio position) | CDK2 IC50 (µM) | Reference |

| A | 4-sulfamoylanilino | Methyl | 0.044 | [6] |

| B | 2,6-dichloroanilino | Methyl | 0.120 | [7] |

| C | 4-fluoroanilino | Ethyl | 0.580 | [8] |

| D | Aniline | Methyl | 1.20 | [8] |

This table presents a selection of data from related pyrimidine-based kinase inhibitors to illustrate SAR principles.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a key role in B-cell signaling, making it an attractive target for hematological malignancies and inflammatory diseases. Several pyrimidine-based compounds have been developed as selective PI3Kδ inhibitors.[10]

Table 2: SAR of Pyrido[3,2-d]pyrimidine Analogs as PI3Kα Inhibitors

| Compound ID | C7-Substituent | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Reference |

| E | -H | 19 | 37 | [9] |

| F | 4-chlorophenyl | 3 | 32 | [9] |

| G | 3-pyridyl | 8 | 90 | [9] |

| H | 4-pyridyl | 10 | 105 | [9] |

This table showcases data from a closely related pyridopyrimidine scaffold to demonstrate how substitutions impact PI3K inhibition.

The following diagram illustrates the central role of CDK2 in cell cycle progression.

Caption: Role of CDK2 in the G1/S cell cycle transition and its inhibition.

The PI3K/Akt pathway is a central node for cell survival signaling, as depicted below.

Caption: The PI3K/Akt signaling pathway and its inhibition.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is an essential enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[11] Tetrahydrofolate is a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes DHFR a well-established target for anticancer and antimicrobial agents.[12] The pyrimidine scaffold is a key structural feature of many DHFR inhibitors, mimicking the pteridine ring of the natural substrate.[3]

Wnt Signaling Pathway Modulation

The Wnt signaling pathway is a highly conserved cascade that regulates cell proliferation, differentiation, and fate during embryonic development and adult tissue homeostasis.[13] Aberrant activation of this pathway, often due to mutations in components like APC or β-catenin, is a driving force in several cancers, particularly colorectal cancer.[14] Small molecule inhibitors that target various nodes of the Wnt pathway are actively being pursued as cancer therapeutics.[15] Pyrimidine derivatives have been identified as inhibitors of the canonical Wnt pathway, demonstrating the potential of this scaffold to target protein-protein interactions within this critical signaling cascade.[16]

Caption: The canonical Wnt/β-catenin signaling pathway and potential points of inhibition.

Experimental Protocols for Target Identification and Validation

The identification and subsequent validation of a drug's molecular target are paramount in modern drug discovery. This section provides detailed methodologies for key experiments used to elucidate the therapeutic targets of this compound analogs.

Target Identification: Fishing for Binding Partners

Principle: This technique relies on the specific interaction between a small molecule "bait" (an analog of this compound) immobilized on a solid support and its "prey" (the target protein) within a complex biological mixture like a cell lysate.[17][18]

Causality behind Experimental Choices: The choice of linker and immobilization chemistry is critical to ensure that the pharmacophore of the pyrimidine analog remains accessible for binding to its target. A competition elution step using the free, non-immobilized compound provides a self-validating system, as only proteins that specifically bind to the bait will be displaced.

Workflow Diagram:

Caption: Workflow for affinity chromatography-based target identification.

Detailed Protocol:

-

Affinity Probe Synthesis: Synthesize an analog of this compound with a linker arm (e.g., polyethylene glycol) terminating in a biotin moiety. The linker attachment point should be chosen based on SAR data to avoid disrupting key binding interactions.

-

Immobilization: Incubate streptavidin-coated agarose beads with the biotinylated pyrimidine probe to allow for high-affinity binding.

-

Cell Lysate Preparation: Culture and harvest cells of interest. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity.

-

Binding: Incubate the immobilized probe with the cell lysate to allow the target protein(s) to bind. Include a control incubation with beads that have not been coated with the probe to identify non-specific binders.

-

Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the probe.

-

Elution: Elute the bound proteins. This can be achieved by:

-

Competition: Incubating the beads with a high concentration of the free, non-biotinylated pyrimidine analog.

-

Denaturation: Boiling the beads in SDS-PAGE loading buffer.

-

-

Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in the probe sample but absent or significantly reduced in the control. Identify the proteins using mass spectrometry.[1][18]

Principle: This is a powerful affinity chromatography-based method specifically for identifying kinase targets. "Kinobeads" are composed of a mixture of broad-spectrum, immobilized kinase inhibitors that can capture a large portion of the cellular kinome.[19] A free inhibitor (the pyrimidine analog) is then used to compete for binding to its specific targets, and the displaced kinases are identified and quantified by mass spectrometry.[3]

Causality behind Experimental Choices: Using a cocktail of non-selective kinase inhibitors on the beads maximizes the number of kinases that can be profiled simultaneously. The competitive binding format allows for the determination of the analog's affinity for its targets in a complex, more physiologically relevant environment.[20]

Detailed Protocol:

-

Lysate Preparation: Prepare a native cell lysate as described for affinity chromatography.

-

Inhibitor Incubation: Aliquot the lysate and incubate with increasing concentrations of the this compound analog (or DMSO as a vehicle control).

-

Kinobeads Incubation: Add the kinobeads to each lysate aliquot and incubate to allow kinases to bind to the beads.

-

Washing and Digestion: Wash the beads to remove non-bound proteins. Perform an on-bead tryptic digestion to generate peptides from the captured kinases.

-

Mass Spectrometry: Analyze the peptide mixtures using quantitative mass spectrometry (e.g., using isobaric tags for relative and absolute quantitation - iTRAQ).

-

Data Analysis: Identify kinases that are competed off the beads in a dose-dependent manner by the pyrimidine analog. This provides a profile of the compound's kinase targets and their relative affinities.[19]

Target Validation: Confirming Biological Relevance

Principle: CETSA is a biophysical assay that directly measures the engagement of a drug with its target in intact cells or cell lysates. The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[21][22]

Causality behind Experimental Choices: CETSA provides direct evidence of target engagement in a cellular context, which is a crucial validation step. By performing the assay in intact cells, it accounts for factors like cell permeability and intracellular compound concentrations. The isothermal dose-response format allows for the determination of an EC50 value for target engagement.[23]

Detailed Protocol:

-